3-(1,3-benzodioxol-5-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(2-{[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)furan-2-carboxamide is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using a formylation reaction to introduce the formamido group.
Final Assembly: The furan ring is introduced through a coupling reaction with the formamido-oxadiazole intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H14N4O6 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H14N4O6/c22-15(12-2-1-7-24-12)18-5-6-19-16(23)17-20-14(21-27-17)10-3-4-11-13(8-10)26-9-25-11/h1-4,7-8H,5-6,9H2,(H,18,22)(H,19,23) |
InChI Key |
MVKQZNRZEWYBIT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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